Megalomicin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

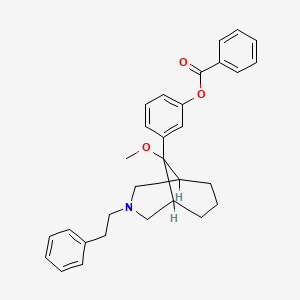

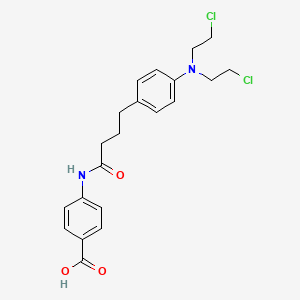

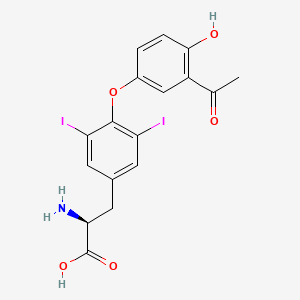

Megalomicin A is a therapeutically diverse compound with antiparasitic, antiviral, and antibacterial properties. It is produced by the actinomycete Micromonospora megalomicea and is structurally related to the well-known macrolide antibiotic erythromycin. The key difference lies in the addition of a unique deoxyamino sugar, megosamine, to the C-6 hydroxyl group of erythromycin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Megalomicin A is synthesized through a series of biosynthetic steps involving the transformation of erythromycin. The biosynthetic gene cluster responsible for this compound production has been identified and includes the modular polyketide synthase and the complete pathway for megosamine biosynthesis . The transformation involves the addition of megosamine to erythromycin C or erythromycin D, catalyzed by the sugar transferase MegDI and the helper protein MegDVI .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora megalomicea under controlled conditions. The process includes the optimization of growth media, temperature, pH, and aeration to maximize yield. The compound is then extracted and purified using standard chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Megalomicin A undergoes various chemical reactions, including glycosylation, hydroxylation, and esterification. The glycosylation step involves the addition of megosamine to the macrolide core, while hydroxylation and esterification modify the sugar moieties .

Common Reagents and Conditions:

Glycosylation: Catalyzed by MegDI and MegDVI in the presence of erythromycin C or D.

Hydroxylation: Involves the enzyme MegK, which hydroxylates erythromycin C to form this compound.

Major Products: The major product of these reactions is this compound, which retains the macrolide core of erythromycin but with additional sugar modifications that enhance its biological activity .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Megalomicin A exerts its effects by inhibiting protein synthesis in bacteria through selective binding to the bacterial 50S ribosomal RNA, similar to erythromycin . Additionally, it affects protein trafficking in eukaryotic cells by inhibiting vesicular transport between the medial and trans Golgi, leading to undersialylation of proteins .

Comparación Con Compuestos Similares

Erythromycin: A macrolide antibiotic with a similar macrolactone ring but lacking the megosamine sugar.

Azithromycin: Another macrolide with a broader spectrum of activity but different sugar modifications.

Clarithromycin: Similar to erythromycin but with a methyl group modification that enhances its stability and activity.

Megalomicin A’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Propiedades

Número CAS |

28022-11-9 |

|---|---|

Fórmula molecular |

C44H80N2O15 |

Peso molecular |

877.1 g/mol |

Nombre IUPAC |

4-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C44H80N2O15/c1-16-30-44(11,54)37(50)23(4)33(47)21(2)19-43(10,61-31-18-29(46(14)15)34(48)26(7)56-31)39(60-41-35(49)28(45(12)13)17-22(3)55-41)24(5)36(25(6)40(52)58-30)59-32-20-42(9,53)38(51)27(8)57-32/h21-32,34-39,41,48-51,53-54H,16-20H2,1-15H3 |

Clave InChI |

LRWRQTMTYVZKQW-UHFFFAOYSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |

SMILES isomérico |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |

SMILES canónico |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |

Sinónimos |

megalomicin A megalomicin A diphosphate dipotassium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.